3-(4-Methoxybut-1-yn-1-yl)aniline
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Overview
Description
3-(4-Methoxybut-1-yn-1-yl)aniline is an organic compound with the molecular formula C₁₁H₁₃NO It is a derivative of aniline, featuring a methoxy group and a butynyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybut-1-yn-1-yl)aniline typically involves the reaction of 4-methoxy-1-butyne with aniline under specific conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to facilitate the formation of the carbon-carbon triple bond. The reaction is usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybut-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different saturated or partially saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(4-Methoxybut-1-yn-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybut-1-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-butyn-1-ylbenzene: Similar structure but lacks the amino group.
2-(4-Methoxybut-1-yn-1-yl)aniline: Positional isomer with the methoxybutynyl group attached at a different position on the aromatic ring.
Uniqueness
3-(4-Methoxybut-1-yn-1-yl)aniline is unique due to the presence of both the methoxy and butynyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
923027-28-5 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(4-methoxybut-1-ynyl)aniline |
InChI |
InChI=1S/C11H13NO/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9H,3,8,12H2,1H3 |
InChI Key |
YHKFHBKZXTWKLF-UHFFFAOYSA-N |
Canonical SMILES |
COCCC#CC1=CC(=CC=C1)N |
Origin of Product |
United States |
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